2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
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Overview
Description
2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is an organic compound with the molecular formula C17H24N2O2 It is characterized by the presence of a benzamide core substituted with three methyl groups and a pyrrolidinone moiety attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzoic acid and 3-(2-oxopyrrolidin-1-yl)propylamine.
Amide Formation: The carboxylic acid group of 2,4,6-trimethylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 3-(2-oxopyrrolidin-1-yl)propylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrrolidinone moiety.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane
Uniqueness
2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyrrolidinone moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-10-13(2)16(14(3)11-12)17(21)18-7-5-9-19-8-4-6-15(19)20/h10-11H,4-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQTXNHUPQVIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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